2,6-Dimethyl-4-(3,4,5-trimethoxybenzoyl)morpholine
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Overview
Description
2,6-Dimethyl-4-(3,4,5-trimethoxybenzoyl)morpholine is a chemical compound with the molecular formula C16H23NO5 It is characterized by the presence of a morpholine ring substituted with dimethyl and trimethoxybenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(3,4,5-trimethoxybenzoyl)morpholine typically involves the reaction of 2,6-dimethylmorpholine with 3,4,5-trimethoxybenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(3,4,5-trimethoxybenzoyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2,6-Dimethyl-4-(3,4,5-trimethoxybenzoyl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(3,4,5-trimethoxybenzoyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4,5-Trimethoxybenzoyl)morpholine
- 2-(3,4,5-Trimethoxybenzoyl)cyclohexanone
- 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline
Uniqueness
2,6-Dimethyl-4-(3,4,5-trimethoxybenzoyl)morpholine is unique due to the presence of both dimethyl and trimethoxybenzoyl groups on the morpholine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
74037-70-0 |
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Molecular Formula |
C16H23NO5 |
Molecular Weight |
309.36 g/mol |
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C16H23NO5/c1-10-8-17(9-11(2)22-10)16(18)12-6-13(19-3)15(21-5)14(7-12)20-4/h6-7,10-11H,8-9H2,1-5H3 |
InChI Key |
VEKDUPIHGMAZHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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